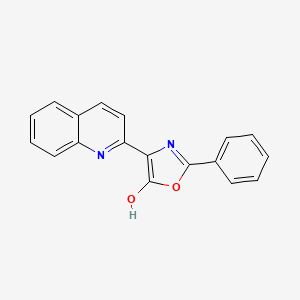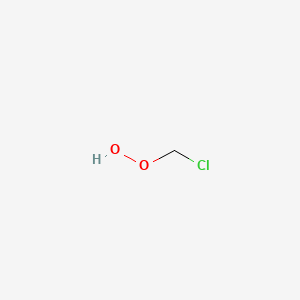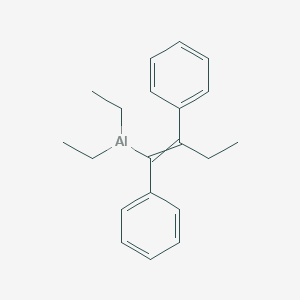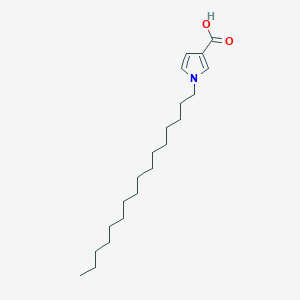
(Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a bromomethyl group, a diphenyl group, and a phosphine oxide group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with bromomethane in the presence of a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from 0°C to room temperature. The reaction can be represented as follows:
Ph2P-H+BrCH2Br→Ph2P(O)CH2Br
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the bromomethyl group under mild conditions.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphine derivatives.
Applications De Recherche Scientifique
(Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mécanisme D'action
The mechanism by which (Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane exerts its effects involves the interaction of the phosphine oxide group with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of molecular structures. The diphenyl group provides stability and enhances the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Similar structure but lacks the bromomethyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two.
(Chloromethyl)(diphenyl)phosphine oxide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
(Bromomethyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Propriétés
Numéro CAS |
119460-28-5 |
|---|---|
Formule moléculaire |
C13H12BrOP |
Poids moléculaire |
295.11 g/mol |
Nom IUPAC |
[bromomethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H12BrOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
HOYOASBHCGXXQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CBr)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane](/img/structure/B14287372.png)
![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)
![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)


![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
